molecular formula C15H15NO3 B1393901 ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate CAS No. 57771-88-7

ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

Cat. No. B1393901
CAS RN: 57771-88-7
M. Wt: 257.28 g/mol
InChI Key: LHHGBHVKJXNSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a chemical compound with the linear formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids was synthesized via 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole . This method, known as Gassman’s indole synthesis, yielded excellent results .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a quinoline ring . These types of structures are common in nitrogen-containing heterocycles, which are often used in pharmaceuticals and bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.24 and a linear formula of C13H11NO3 . Additional properties such as melting point, boiling point, and density may be available from chemical suppliers .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : The compound is used in the synthesis of highly functionalized heterocycles .
    • Method of Application : The synthesis of a similar compound, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
    • Results : The product was obtained with a yield of 84% .
  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Scientific Field: Heterocyclic Chemistry

    • Application : 4-Hydroxy-2-quinolones, which are structurally similar to the compound you mentioned, are used in the synthesis of related four-membered to seven-membered heterocycles .
    • Method of Application : The addition of chloroacetaldehyde to 4-hydroxy-2 (1 H )-quinolinone derivatives in the presence of aqueous potassium carbonate gives mainly 3′-hydroxy-furo [3,2- c ]quinolin-4 (5 H )-ones .
    • Results : The synthesis of fused furoquinolin-2-ones was achieved .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolopyrazine derivatives, which contain a pyrrole ring and a pyrazine ring like the compound you mentioned, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
  • Scientific Field: Heterocyclic Chemistry

    • Application : The compound is used in the synthesis of fused furan derivatives .
    • Method of Application : The addition of chloroacetaldehyde to 4-hydroxy-2 (1 H )-quinolinone derivatives in the presence of aqueous potassium carbonate gives mainly 3′-hydroxy-furo [3,2- c ]quinolin-4 (5 H )-ones .
    • Results : The synthesis of fused furoquinolin-2-ones was achieved .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolopyrazine derivatives, which contain a pyrrole ring and a pyrazine ring like the compound you mentioned, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

ethyl 2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)12-8-16-9(2)7-10-5-4-6-11(13(10)16)14(12)17/h4-6,8-9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGBHVKJXNSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(CC3=C2C(=CC=C3)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
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ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
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ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
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ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
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ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
Reactant of Route 6
ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

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